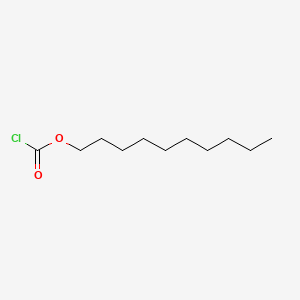

Decyl chloroformate

描述

Contextualization within Chloroformate Chemistry

Chloroformates are a class of organic compounds formally considered esters of chloroformic acid, with the general structure ROC(O)Cl. wikipedia.org They are typically colorless, volatile liquids that are susceptible to degradation in the presence of moisture. wikipedia.org The reactivity of chloroformates is analogous to that of acyl chlorides. wikipedia.org

Chloroformates are generally synthesized through the reaction of phosgene (B1210022) or phosgene equivalents with alcohols or phenols. ontosight.ainih.govkobe-u.ac.jp For lower molecular weight alkyl chloroformates, this often involves reacting anhydrous alcohols with a molar excess of chlorine-free phosgene at low temperatures, leading to the evolution of hydrogen chloride. nih.gov Decyl chloroformate is synthesized via the reaction of decyl alcohol with phosgene or phosgene equivalents, typically in the presence of a base. ontosight.ai This synthesis proceeds through a nucleophilic substitution mechanism where the hydroxyl group of decyl alcohol is replaced by the chloroformate group. ontosight.ai

Chloroformates undergo characteristic reactions, including reactions with amines to form carbamates (ROC(O)Cl + H2NR' → ROC(O)-N(H)R' + HCl) and reactions with alcohols to form carbonate esters (ROC(O)Cl + HOR' → ROC(O)-OR' + HCl). wikipedia.org They can also react with carboxylic acids to yield mixed anhydrides (ROC(O)Cl + HO2CR' → ROC(O)−OC(O)R' + HCl). wikipedia.org These reactions are typically carried out in the presence of a base to neutralize the generated hydrogen chloride. wikipedia.org Alkyl chloroformate esters can also degrade to produce the corresponding alkyl chloride and carbon dioxide, often via an internal nucleophilic substitution mechanism. wikipedia.org

The stability of chloroformates can vary depending on the alkyl substituent, with aryl and primary alkyl chloroformates generally being more stable than secondary and tertiary alkyl chloroformates. nih.gov Lower molecular weight chloroformates tend to hydrolyze more rapidly in water compared to higher and aromatic chloroformates. nih.gov

Significance in Modern Organic Synthesis Research

This compound plays a significant role in modern organic synthesis due to its ability to introduce carbamate (B1207046) or carbonate functionalities into organic molecules. ontosight.ai This capability is particularly valuable in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. ontosight.ai

One key application of this compound is in the formation of carbamates and carbonates through reactions with nucleophiles such as amines and alcohols. ontosight.ai These reactions are fundamental in constructing complex molecular architectures. For instance, chloroformates, including those with longer alkyl chains like this compound, are utilized as reagents to introduce protecting groups for amines, such as the benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate or the fluorenylmethyloxycarbonyl (Fmoc) group using fluorenylmethyloxycarbonyl chloride. wikipedia.orguky.eduacs.org While this compound itself might not be the most common choice for standard protecting groups like Cbz or Fmoc, the principle of using chloroformates to form carbamates for protection or other synthetic strategies is well-established in organic chemistry.

Furthermore, chloroformates are employed as derivatization agents in chromatography, converting polar compounds into less polar, more volatile derivatives. wikipedia.org This facilitates the analysis of various metabolites, including amino acids, amines, carboxylic acids, and phenols, by techniques such as gas chromatography/mass spectrometry (GC/MS). wikipedia.orguky.eduresearchgate.net While specific detailed research findings solely focused on this compound's unique contributions to these derivatization methods were not extensively detailed in the search results, its classification as a chloroformate suggests its potential utility in similar applications, particularly where a longer alkyl chain might influence solubility or chromatographic properties.

The synthesis of polyurethanes and polyesters, materials used in coatings, adhesives, and composite materials, also involves the use of chloroformates. ontosight.ai this compound's structure, with its decyl chain, could impart specific properties to polymers synthesized using it.

Research continues into alternative, safer methods for synthesizing chloroformates, moving away from highly toxic phosgene gas towards photo-on-demand synthesis using compounds like chloroform (B151607). kobe-u.ac.jp This highlights the ongoing importance of chloroformate chemistry and the drive to develop more sustainable synthetic routes for these valuable reagents.

Table 1: Selected Physical Properties of this compound

| Property | Value | Source |

| Boiling Point | 226-227 °C | sigmaaldrich.comlookchem.com |

| Density | 0.956 g/mL at 25 °C | sigmaaldrich.comlookchem.com |

| Refractive Index | n20/D 1.438 | sigmaaldrich.comlookchem.com |

| Molecular Weight | 220.74 g/mol | sigmaaldrich.comsigmaaldrich.comlookchem.com |

| Molecular Formula | C11H21ClO2 | sigmaaldrich.comsigmaaldrich.comlookchem.comfishersci.cauni.luepa.gov |

| CAS Number | 55488-51-2 | sigmaaldrich.comsigmaaldrich.comlookchem.comfishersci.caepa.gov |

| PubChem CID | 108727 (Compound), 24874683 (Substance) | sigmaaldrich.comfishersci.cauni.lu |

The significance of this compound in modern organic synthesis research lies in its utility as a reactive building block for introducing carbamate and carbonate functionalities, its potential application in derivatization for analytical purposes, and its role in the synthesis of various materials. Continued research in chloroformate chemistry, including the exploration of milder synthetic methods, underscores the enduring relevance of compounds like this compound in the field.

Structure

3D Structure

属性

IUPAC Name |

decyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21ClO2/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZCHVHSWUYCQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204065 | |

| Record name | Decyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55488-51-2 | |

| Record name | Carbonochloridic acid, decyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55488-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055488512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of Decyl Chloroformate

Established Synthetic Routes to Decyl Chloroformate

The conventional synthesis of chloroformates, including this compound, relies on the reaction between an alcohol and a phosgenating agent.

Phosgenation of Decanol (B1663958)

The primary and most established route for synthesizing this compound involves the reaction of decanol with phosgene (B1210022) (COCl2). ontosight.ai This reaction typically proceeds via a nucleophilic substitution mechanism where the hydroxyl group of decanol reacts with phosgene, displacing a chloride ion and forming the chloroformate linkage. ontosight.ai

The reaction can be represented as follows:

ROH + COCl2 → ROCOCl + HCl

Where R represents the decyl group (C10H21). This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. ontosight.ai While effective, the use of phosgene necessitates stringent safety protocols due to its high toxicity. kobe-u.ac.jp

Alternative Chloroformic Acid Reagents

Given the hazardous nature of phosgene, alternative reagents have been explored for the synthesis of chloroformates. These alternatives often serve as less volatile or easier-to-handle sources of the chloroformate moiety. Two common phosgene surrogates are triphosgene (B27547) (bis(trichloromethyl) carbonate) and diphosgene (trichloromethyl chloroformate). kobe-u.ac.jpwikipedia.orgwikipedia.org

Triphosgene (C3Cl6O3) is a crystalline solid that decomposes to three equivalents of phosgene upon heating or in the presence of a catalyst. wikipedia.org Diphosgene (ClCO2CCl3) is a liquid at room temperature and can decompose to two equivalents of phosgene. wikipedia.org These reagents offer advantages in terms of handling and storage compared to gaseous phosgene, allowing for in situ generation of phosgene in the reaction mixture. kobe-u.ac.jp

The reaction of decanol with triphosgene or diphosgene in the presence of a base can also yield this compound. This approach mitigates some of the risks associated with handling phosgene gas directly while still achieving the desired transformation.

Novel and Emerging Synthetic Approaches for Chloroformates

Research continues to explore novel and safer methods for synthesizing chloroformates, moving away from highly toxic reagents.

Photo-on-Demand Phosgenation Mechanisms (e.g., from Chloroform)

Recent research has focused on generating phosgene or chloroformate species in situ using milder conditions, such as photochemistry. One emerging approach involves the photo-oxidative decomposition of chloroform (B151607) (CHCl3) to generate phosgene on demand. kobe-u.ac.jpadvanceseng.com This method leverages the photochemical conversion of chloroform under UV or visible light irradiation in the presence of oxygen. kobe-u.ac.jpadvanceseng.comoup.com

Studies have shown that UV irradiation of a chloroform solution containing an alcohol, such as decanol, under oxygen bubbling can lead to the in situ formation of the corresponding chloroformate. kobe-u.ac.jpresearchgate.net The phosgene generated from the photo-oxidation of chloroform then reacts with the alcohol. kobe-u.ac.jp This "photo-on-demand" strategy allows for the generation and immediate consumption of phosgene, minimizing its presence in the reaction system and enhancing safety. kobe-u.ac.jpadvanceseng.com

Detailed research findings indicate that this photochemical reaction can be triggered by UV light from a low-pressure mercury lamp or even visible light in the presence of a co-catalyst like Cl2. kobe-u.ac.jpadvanceseng.comoup.com This method has been successfully applied to the synthesis of various organic compounds, including chloroformates. kobe-u.ac.jpresearchgate.net

Lewis Base Catalysis in Chloroformate Synthesis

Lewis base catalysis has emerged as a valuable strategy for promoting various organic transformations, including those involving chloroformates. In the context of chloroformate synthesis or reactions utilizing chloroformates as reagents, Lewis bases can influence reaction pathways and improve efficiency.

While direct Lewis base catalysis for the synthesis of this compound from decanol and a phosgene source is an area of ongoing research, Lewis bases have been shown to be effective in reactions where chloroformates are used as activating agents. For instance, Lewis bases like 1-formylpyrrolidine (B1209714) (FPyr) and diethylcyclopropenone (DEC) have been found to catalyze nucleophilic substitution reactions of alcohols using chloroformates as phosgene substitutes. d-nb.inforesearchgate.net These catalysts can steer the reaction towards the desired product by activating the chloroformate or the alcohol. d-nb.inforesearchgate.net

Research in this area aims to develop milder and more selective methods for utilizing chloroformate chemistry, potentially impacting future synthetic routes to compounds like this compound or its applications in downstream reactions.

Reactivity and Mechanistic Investigations of Decyl Chloroformate

Nucleophilic Acyl Substitution Reactions

Chloroformates, including decyl chloroformate, readily undergo nucleophilic acyl substitution reactions, similar to acyl chlorides. wikipedia.org These reactions typically involve the attack of a nucleophile on the carbonyl carbon, followed by the elimination of a chloride ion. The presence of a base is often required to neutralize the hydrochloric acid generated during these reactions. wikipedia.org

Formation of Decyl Carbamates

This compound reacts with amines to form decyl carbamates. ontosight.aiwikipedia.org This reaction is a type of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the carbonyl carbon of the chloroformate. The general reaction can be represented as:

ROC(O)Cl + H2NR' → ROC(O)-N(H)R' + HCl wikipedia.org

In the case of this compound, R is the decyl group. This method is employed in the synthesis of carbamates, which are useful functionalities in various fields, including pharmaceuticals and materials science. ontosight.aiorganic-chemistry.org For instance, chloroformates are used to protect amino groups by forming carbamates. ontosight.ai

Synthesis of Decyl Carbonates

The reaction of this compound with alcohols leads to the formation of decyl carbonates. ontosight.aiwikipedia.org This is another example of nucleophilic acyl substitution, with the alcohol serving as the nucleophile. The reaction proceeds as follows:

ROC(O)Cl + HOR' → ROC(O)-OR' + HCl wikipedia.org

Here, R is the decyl group, and R' is the organic group from the reacting alcohol. The synthesis of carbonate esters using alkyl chloroformates and phenolsulfonates in an alkaline medium has been reported. google.com

Generation of Mixed Anhydrides

This compound can react with carboxylic acids to generate mixed anhydrides (carboxylic-carbonic anhydrides). wikipedia.orggoogleapis.com This reaction involves the nucleophilic attack of the carboxylate anion (formed by deprotonation of the carboxylic acid, often with a tertiary amine) on the carbonyl carbon of the chloroformate. googleapis.comwiley-vch.de The general reaction is:

ROC(O)Cl + HO2CR' → ROC(O)−OC(O)R' + HCl wikipedia.org

Where R is the decyl group and R' is the organic group from the carboxylic acid. This method is utilized in organic synthesis, particularly in amide and peptide synthesis, where the mixed anhydride (B1165640) acts as an activated intermediate. googleapis.comgoogle.comhighfine.com The reaction is typically conducted in the presence of a base, such as a tertiary amine, and at low temperatures to minimize decomposition of the mixed anhydride. googleapis.comgoogle.com

Thermolytic and Degradation Pathways

Alkyl chloroformate esters, including this compound, can undergo thermolytic degradation. wikipedia.org These decomposition pathways are important considerations in the handling, storage, and reaction conditions involving these compounds.

Alkyl Chloride Formation via Decarboxylation

A significant thermolytic pathway for alkyl chloroformates is their degradation to form the corresponding alkyl chloride and carbon dioxide. wikipedia.org This reaction involves the cleavage of the C-O bond and the release of CO2. The general reaction is:

ROC(O)Cl → RCl + CO2 wikipedia.org

For this compound, this pathway yields decyl chloride and carbon dioxide. This decarboxylation reaction is proposed to occur via a substitution nucleophilic internal (SNi) mechanism, where the chloride atom acts as an internal nucleophile. wikipedia.org While the search results mention this general degradation for alkyl chloroformates, specific detailed studies solely focused on the thermolytic decarboxylation of this compound were not prominently found. However, the principle of decarboxylation of chloroformates to yield alkyl halides and carbon dioxide is a known reaction class. wikipedia.orgnih.gov

Hydrolytic Stability and Kinetic Studies

The hydrolysis of chloroformates is a significant reaction, particularly in the presence of water or moisture. This reaction typically yields the corresponding alcohol, carbon dioxide, and hydrochloric acid. basf.com The rate and mechanism of chloroformate hydrolysis can be influenced by factors such as pH, solvent composition, and the presence of aggregates like micelles. While detailed kinetic studies specifically on this compound hydrolysis are not extensively documented in the provided sources, general principles observed for other chloroformates, such as phenyl chloroformate, can offer relevant insights.

pH-Dependent and pH-Independent Hydrolysis Mechanisms

The hydrolysis of chloroformates can proceed through both pH-dependent and pH-independent pathways. In general, chloroformate hydrolysis rates are affected by pH. researchgate.net Studies on other chloroformates, such as 4-nitrophenyl chloroformate, have investigated pH-independent hydrolysis in various solvent mixtures. researchgate.net The mechanism can involve nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon. The pH of the medium plays a crucial role, with hydrolysis often being faster at higher pH due to the increased concentration of hydroxide ions, which are stronger nucleophiles than water. researchgate.net However, pH-independent hydrolysis can also occur, particularly in certain solvent systems. researchgate.net

Influence of Solvent Systems on Hydrolysis Kinetics

The solvent system significantly impacts the kinetics of chloroformate hydrolysis. The rate constant of hydrolysis can be influenced by the dielectric constant and solvation properties of the solvent. najah.edu For instance, studies on the hydrolysis of other compounds in various solvents have shown that the rate constant can increase with increasing dielectric constant of protic solvents. najah.edu The polarity and ionizing power of the solvent also play a role in stabilizing the transition state of the hydrolysis reaction. rsc.orgkoreascience.kr Analysis using equations like the extended Grunwald-Winstein equation can help understand the sensitivity of the solvolysis to solvent nucleophilicity and ionizing power. koreascience.kr

Micellar Effects on Hydrolysis Reaction Rates

The presence of micellar aggregates can significantly influence the hydrolysis rates of organic compounds, including chloroformates. Micelles can either catalyze or inhibit reactions by compartmentalizing reactants and altering the local environment. dergipark.org.tr Studies on the hydrolysis of phenyl chloroformate in various micellar solutions (cationic, zwitterionic, nonionic, and anionic) have shown that the presence of micelles can decrease the reaction rate. nih.govacs.orgresearchgate.net Micellar effects can be analyzed using pseudophase models, which consider the distribution of the substrate between the aqueous and micellar phases and the reaction rates within each phase. nih.govacs.org Factors such as charge interactions, polarity, ionic strength, and water content in the micellar interface contribute to the observed effects. nih.govresearchgate.net The binding constant of the substrate to the micelles and the rate constant in the micellar pseudophase are key parameters in understanding these effects. acs.org

Radical Reaction Mechanisms

This compound and other chloroformates can participate in radical reactions, leading to various transformations. These reactions often involve the generation of radical intermediates.

Decarboxylative Halogenation Pathways

Decarboxylative halogenation, also known as halodecarboxylation, is a process that converts carboxylic acids into organic halides with the loss of carbon dioxide. acs.orgnih.gov While typically applied to carboxylic acids or their derivatives, chloroformates can be involved in related radical processes. Methods for decarboxylative halogenation often involve the generation of a radical species that subsequently reacts with a halogen source. acs.orgnih.gov Some approaches to preparing precursors for decarboxylative halogenation, such as Barton-type esters, have involved prefunctionalization of carboxylic acids with alkyl chloroformates. acs.org The mechanism often involves the homolytic cleavage of a bond to generate an acyloxy radical, which then decarboxylates to form an alkyl radical. nih.gov This alkyl radical can then abstract a halogen atom. nih.gov

Photoredox Catalysis in C-C Bond Formation

Photoredox catalysis has emerged as a powerful tool for facilitating C-C bond formation under mild conditions, often involving radical intermediates. nih.govrsc.orgrsc.org Chloroformates have been explored as coupling partners in photoredox-catalyzed reactions. A method for direct cross-coupling between unactivated C(sp³)-H bonds and chloroformates has been developed using nickel and photoredox catalysis. nih.govcolab.wsprinceton.edu This approach allows for the formation of C-C bonds to generate carbonyl derivatives from alkanes. colab.wsprinceton.edu The mechanism is consistent with the involvement of a chlorine radical as a hydrogen atom abstracting species, which then leads to the formation of a carbon-centered radical that can participate in the C-C bond forming step. colab.wsprinceton.edu

Applications of Decyl Chloroformate in Advanced Organic Synthesis

Role as a Reagent in Functional Group Transformations

Decyl chloroformate is utilized in several key functional group transformations, leveraging its reactive chloroformate group to form new bonds and modify existing functionalities.

Carbonylation Reactions

While chloroformates like ethyl chloroformate are known carbonyl sources in some carbonylation reactions, specific detailed research findings focusing solely on this compound in carbonylation were not extensively available in the search results. However, chloroformates in general can participate in carbonylation reactions, often under specific catalytic conditions. For instance, ethyl chloroformate has been used as a carbonyl source in nickel-catalyzed reductive carbonylation for the synthesis of dialkyl ketones from alkyl halides. nih.gov The general utility of chloroformates in introducing carbonyl groups suggests a potential, albeit less documented in the immediate search results, role for this compound in similar transformations, particularly where the decyl chain might impart specific solubility or steric properties.

Protecting Group Introduction (e.g., Cbz, Fmoc)

Chloroformates are widely employed for the introduction of carbamate-based protecting groups for amines. masterorganicchemistry.comtcichemicals.com Two prominent examples are the Benzyloxycarbonyl (Cbz or Z) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. masterorganicchemistry.comtcichemicals.com While benzyl (B1604629) chloroformate (Cbz-Cl) and 9-fluorenylmethyl chloroformate (Fmoc-Cl) are the standard reagents for introducing the Cbz and Fmoc groups, respectively wikipedia.orgwikipedia.org, this compound can be used to introduce a decyloxycarbonyl (Dec- or Doc-) protecting group. This protecting group would also function as a carbamate (B1207046) and could be useful in specific synthetic strategies where the decyl group's properties are advantageous. The introduction of such carbamate protecting groups typically involves the reaction of the amine with the chloroformate in the presence of a base. youtube.comgoogle.com

The Cbz group is commonly removed by catalytic hydrogenation, while the Fmoc group is typically removed under basic conditions. masterorganicchemistry.comtcichemicals.com The deprotection conditions for a decyloxycarbonyl group would likely be similar to other alkyl carbamates, potentially involving acidic or silyl-based methods, though specific details for the decyl group were not prominently found.

Diversification of Molecular Scaffolds

Molecular scaffolds are core structures upon which diverse functional groups can be attached to create libraries of compounds for screening and discovery. mdpi.com Chloroformates, including this compound, can be used to functionalize molecules containing nucleophilic sites, such as amines or hydroxyl groups, thereby contributing to the diversification of molecular scaffolds. ontosight.aievitachem.com By introducing the decyloxycarbonyl group or related carbonate linkages, this compound can alter the physical properties (e.g., lipophilicity) and reactivity of the scaffold, enabling the creation of a wider range of derivatives. This is particularly relevant in the context of creating compound libraries for drug discovery and agrochemistry. nih.govchemrxiv.org

Synthesis of Complex Organic Molecules

This compound plays a role in the synthesis of complex organic molecules, acting as a key reagent in the formation of specific linkages and the incorporation of the decyloxycarbonyl moiety.

Preparation of Pharmaceutical Intermediates

Chloroformates, in general, are important intermediates in the pharmaceutical industry. atul.co.inframochem.comframochem.com They are used in the synthesis of a variety of active pharmaceutical ingredients (APIs) and their precursors. atul.co.invandemark.com While specific examples detailing the use of this compound in the synthesis of named pharmaceutical intermediates were not extensively provided in the search results, its ability to form carbamates and carbonates makes it a potential reagent in the synthesis of intermediates containing these functional groups. ontosight.ai For instance, carbamate linkers are found in various pharmaceutical structures, and the introduction of a decyloxycarbonyl group could be part of a synthetic route to such compounds, potentially influencing solubility or pharmacokinetic properties.

Agrochemistry Applications

Similar to its role in pharmaceutical synthesis, chloroformates are also utilized in agrochemistry applications. ontosight.aievitachem.comframochem.com They serve as building blocks and intermediates in the synthesis of various agrochemicals. evitachem.com this compound's reactivity allows for the introduction of carbamate or carbonate functionalities into molecules relevant to agrochemistry, such as pesticides or herbicides. ontosight.ai The decyl chain could potentially influence the compound's interaction with biological systems or its physical properties relevant to formulation and application in agricultural settings.

Material Science and Polymer Chemistry Applications

This compound finds utility in material science and polymer chemistry, particularly in modifying material surfaces and serving as a precursor in polymer synthesis ontosight.ai.

Surface Modification of Dendrimers and Polymeric Materials

Surface modification of dendrimers and polymeric materials is a key application where this compound is employed. Dendrimers are highly branched polymeric macromolecules with a tree-like structure, offering surface versatility and functionality researchgate.netwiserpub.comsigmaaldrich.com. Modifying the surface of these structures can tailor their properties for specific applications wiserpub.com. For instance, the hydrophobic modification of hydroxyl-terminated PAMAM dendrimers has been investigated using reagents such as dothis compound and cholesteryl formate (B1220265) sapub.org. While this specific example mentions dothis compound, it illustrates the principle of using chloroformates, including those with alkyl chains like decyl, to introduce functional groups onto dendrimer surfaces. This modification can influence properties such as solubility, encapsulation ability, and interactions with other materials or biological systems sigmaaldrich.com. The ability to control and engineer nanoscale design parameters, including surface chemistry, is crucial for utilizing dendrimers in various fields, including nanotechnology researchgate.net.

Polymeric materials can also undergo surface modification using chloroformates. This process can alter surface energy, adhesion, and reactivity, which is important for applications such as coatings, adhesives, and composite materials ontosight.ai.

Analytical Methodologies Utilizing Decyl Chloroformate Derivatives

Chloroformate-Mediated Derivatization of Biological Analytes

Stable Isotope Resolved Metabolomics (SIRM) Applications

Stable Isotope Resolved Metabolomics (SIRM) is an analytical approach that utilizes stable isotopes to trace the metabolic fate of labeled precursors within biological systems. nih.govmdpi.combepress.comnih.gov This technique allows for the atom-resolved tracking of metabolites through biochemical transformations, aiding in the reconstruction of metabolic networks and fluxes. mdpi.comnih.govnih.gov SIRM provides insights beyond steady-state metabolite concentrations by revealing how atoms from labeled substrates are incorporated into various metabolites over time. nih.govnih.gov

Chloroformate derivatization has emerged as a valuable sample preparation technique in metabolomics, particularly when coupled with gas chromatography-mass spectrometry (GC-MS) or ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS). nih.govnih.govnih.govspringernature.com Alkyl chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are commonly used derivatization reagents. nih.govnih.gov These reagents react with various functional groups including carboxylic acids, amino groups, and hydroxyl groups, forming stable and volatile derivatives suitable for GC separation and MS analysis. nih.govnih.gov Compared to silylation, alkyl chloroformate derivatization offers advantages such as faster reaction times, milder conditions (aqueous medium, room temperature), improved reproducibility, and greater derivative stability. nih.gov

While methyl and ethyl chloroformate are frequently employed in metabolomics studies nih.govnih.gov, the use of other alkyl chloroformates, including potentially those with longer alkyl chains like decyl chloroformate, has also been reported nih.gov. Chloroformate derivatization is particularly useful for the analysis of polar metabolites, such as amino acids and organic acids, which can be challenging to analyze directly by GC-MS due to their low volatility. nih.govnih.govpragolab.cz

In the context of SIRM, chloroformate derivatization facilitates the analysis of stable isotope-labeled metabolites. For instance, methyl chloroformate (MCF) derivatization coupled with GC-MS/MS has been used for the quantitative analysis of metabolites containing amino- and/or carboxylic groups. nih.gov The method can incorporate stable isotope-coded derivatization agents (e.g., d3-MCF) and deuterated solvents (e.g., d4-methanol) for absolute quantitation and to assist in identifying functional groups in unknown analytes. nih.gov

Another application involves the use of ethyl chloroformate (ECF) derivatization for the rapid quantitative analysis of stable isotope-labeled amino acids using nano-ESI UHR-FTMS. nih.govnih.govspringernature.com This method has demonstrated excellent linearity and quantifiable limits in the low nanomolar range. nih.govnih.gov ECF derivatization allows for the analysis of stable isotope-enriched amino acids in biological specimens, enabling the tracing of their metabolic fate. nih.govnih.govnih.gov Studies have utilized ECF derivatization in conjunction with UHR-FTMS to analyze the fractional enrichment distribution of stable isotopes, such as 13C, in amino acids derived from labeled precursors like 13C6-glucose. nih.govnih.gov This approach has been applied to study metabolic processes in various biological systems, including cells and tissues. nih.govnih.govnih.gov

Research findings highlight the effectiveness of chloroformate derivatization in preparing samples for SIRM analysis, particularly for amino acids and organic acids. For example, a method using methyl chloroformate (MCF) derivatization and GC-MS/MS allowed for the quantitative analysis of over 60 metabolites with good sensitivity and linearity. nih.gov The stability of alkyl chloroformate derivatives, reported to be stable for a considerable period (e.g., six days for certain microbial metabolites), is advantageous for high-throughput analysis. nih.govnih.gov

While specific detailed research findings directly utilizing this compound in SIRM applications were not extensively found in the immediate search results, the broader context of alkyl chloroformate derivatization in SIRM for analyzing various metabolite classes, including amino acids and organic acids, is well-established. The principles and advantages observed with shorter-chain alkyl chloroformates like methyl and ethyl chloroformate in SIRM studies suggest the potential applicability of this compound derivatives for similar purposes, particularly where altered chromatographic properties due to the longer alkyl chain might be beneficial for separation and detection of specific metabolite classes.

Environmental and Toxicological Impact Research of Chloroformates

Hydrolysis Products and Environmental Fate

Chloroformates are susceptible to hydrolysis in the presence of water or moisture. This reaction is a primary determinant of their environmental fate oecd.orgnih.govapolloscientific.co.uk.

Formation of Parent Alcohol and Acidic Byproducts

The hydrolysis of chloroformates, including Decyl chloroformate, results in the formation of a parent alcohol, hydrogen chloride (HCl), and carbon dioxide (CO2) oecd.orgnih.govepa.gov. For this compound, the parent alcohol formed is 1-decanol (B1670082) nih.gov. This hydrolysis reaction can occur readily in water or moist air nih.gov.

The general hydrolysis reaction is represented as: R-O(C=O)Cl + H2O → R-OH + HCl + CO2 oecd.org

Where R represents the organic group, which is a decyl group in the case of this compound. The formation of HCl contributes to the acidic nature of hydrolysate solutions nih.govbasf.com.

Biodegradation and Transformation Pathways

The environmental fate of chloroformates is largely dictated by their rapid hydrolysis. While some studies indicate that lower molecular weight chloroformates like ethyl chloroformate are considered biodegradable, this is likely due to the biodegradation of their hydrolysis products rather than the parent compound itself, given the rapid hydrolysis rates apolloscientific.co.uknih.gov.

In aqueous systems, hydrolysis is the dominant degradation process for chloroformates apolloscientific.co.uk. In the atmosphere, they can degrade through reaction with photochemically produced hydroxyl radicals or by dissolution into atmospheric water apolloscientific.co.uk. For this compound, once hydrolyzed, the resulting 1-decanol is a fatty alcohol that can undergo further biodegradation pathways. Research on the biodegradation of chloroform (B151607), a different chlorinated methane, indicates various microbial degradation pathways under both aerobic and anaerobic conditions, including cometabolic processes and dehalorespiration, which can lead to the formation of carbon dioxide researchgate.netnih.gov. While this research focuses on chloroform, it highlights the potential for microbial transformation of chlorinated organic compounds in the environment.

Environmental fate processes for chloroformates are summarized in the table below:

| Environmental Compartment | Primary Transformation Process | Byproducts/Fate |

| Water/Moist Soil | Hydrolysis | Parent alcohol (e.g., 1-decanol), Hydrogen Chloride, Carbon Dioxide oecd.orgnih.gov |

| Atmosphere | Reaction with hydroxyl radicals, Dissolution in water | Degradation products, Hydrolysis products apolloscientific.co.uk |

| Dry Surfaces | Evaporation | Transfer to atmosphere apolloscientific.co.uk |

Mechanistic Toxicology Studies

The toxicological effects of chloroformates, including this compound, are primarily attributed to their reactive nature and the formation of corrosive hydrolysis products oecd.orgnih.gov.

Corrosive and Irritant Actions at the Molecular Level

Chloroformates are direct-acting contact irritants and are corrosive to tissues such as the eyes, skin, and respiratory tract nih.govbasf.com. This corrosive action is largely due to the rapid hydrolysis of the chloroformate group upon contact with moisture in tissues, leading to the localized release of hydrogen chloride nih.govbasf.comscbt.com. The vapor of chloroformates can burn mucous membranes and damage underlying tissues basf.com. Even at low concentrations, exposure to chloroformate vapors can cause irritation basf.com.

Environmental Risk Assessment Methodologies

Environmental risk assessment for chloroformates, including this compound, involves evaluating their potential hazards and exposure pathways in various environmental compartments. Given their rapid hydrolysis in water, the assessment often considers the fate and effects of the hydrolysis products oecd.org. Methodologies may involve assessing acute aquatic toxicity, potential for biodegradation of the parent compound and its hydrolysis products, and transport and distribution in the environment apolloscientific.co.ukeuropa.eu. Quantitative Structure-Activity Relationship (QSAR) models can be utilized to estimate certain environmental parameters, such as Henry's Law constant, particularly when experimental data for specific chloroformates like this compound is limited europa.eu. Risk assessments also consider the potential for localized environmental impacts due to the corrosive nature of chloroformates and their hydrolysis products upon release basf.com.

Adsorption/Desorption Studies in Environmental Compartments

The environmental distribution and mobility of a chemical compound are significantly influenced by its adsorption and desorption characteristics in various environmental compartments, such as soil and sediment. Adsorption refers to the process by which a substance accumulates on the surface of a solid material, while desorption is the reverse process, where the adsorbed substance is released back into the surrounding medium. These processes dictate how readily a compound can move through soil layers, potentially reaching groundwater, or accumulate in sediment, affecting benthic organisms.

For the class of chloroformates, rapid hydrolysis in aqueous environments is a dominant fate process. This means that in moist soil or aquatic systems, chloroformates, including this compound, are expected to quickly break down into their corresponding alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂). wikipedia.orgfishersci.ca The hydrolysis products then determine the subsequent environmental behavior. For this compound, the hydrolysis product is decyl alcohol. nih.gov

Studies on the adsorption and desorption of chemicals in soil and sediment often employ techniques such as batch equilibrium experiments to determine partition coefficients (Kd or Koc) that quantify the distribution of a compound between the solid and liquid phases. Factors influencing adsorption include the organic carbon content of the soil or sediment, pH, clay mineral content, and the chemical properties of the compound itself, such as its hydrophobicity and potential for ionic interactions. sigmaaldrich.comfishersci.comamericanelements.comsigmaaldrich.com

Given the rapid hydrolysis of chloroformates, the parent compound may have a very short residence time in the dissolved phase, limiting the extent to which adsorption of the intact molecule can occur. The hydrolysis product, decyl alcohol, being less reactive, would then be subject to its own adsorption and degradation processes. The inorganic hydrolysis product, HCl, would primarily affect the pH of the surrounding medium, which can indirectly influence the behavior of other substances.

Ecotoxicological Assay Development for Chloroformates

Ecotoxicological assays are crucial tools for evaluating the potential harm that chemical substances can pose to various organisms and ecosystems. These assays involve exposing test organisms to different concentrations of a substance under controlled conditions and observing the resulting effects on endpoints such as survival, growth, reproduction, and behavior. Standardized test protocols have been developed for a range of organisms representing different trophic levels in aquatic and terrestrial environments. ontosight.aifishersci.fisigmaaldrich.com

For assessing the ecotoxicological impact of chemicals in aquatic systems, common test organisms include fish (representing vertebrates), daphnia and other crustaceans (representing invertebrates), and algae (representing primary producers). fishersci.fisigmaaldrich.com Acute toxicity tests typically involve short-term exposures to determine endpoints like the median lethal concentration (LC₅₀) or median effective concentration (EC₅₀), which represent the concentration causing a lethal or specified effect in 50% of the test organisms. fishersci.fi Chronic toxicity tests involve longer exposure periods to assess sublethal effects on growth, reproduction, and development. fishersci.fi

Research on chloroformates as a class indicates they possess properties indicating a hazard for the environment, with acute aquatic toxicity values generally ranging between < 1 and 100 mg/L. wikipedia.org Expected toxic effects have been noted for organisms such as daphnia and algae. wikipedia.org The toxicity of chloroformates in aquatic systems can be attributed, at least in part, to the rapid hydrolysis that produces hydrochloric acid, which can cause acidification of the test medium and be acutely toxic to fish. wikipedia.org Additionally, the reactivity of the unhydrolyzed chloroformate group with biological macromolecules can contribute to observed toxicity. wikipedia.org

The development of ecotoxicological assays involves establishing appropriate test species, exposure conditions, and sensitive endpoints. For chemicals that undergo rapid transformation in the environment, such as chloroformates, assay design must consider the behavior and toxicity of both the parent compound and its degradation products. Analytical methods are also developed to accurately measure the concentrations of the test substance and its relevant transformation products in the test media. For example, derivatization techniques, such as using 9-fluorenylmethyl chloroformate, have been employed in the analysis of certain compounds like glyphosate (B1671968) and its degradation products in aqueous soil matrices for adsorption and ecotoxicity studies. fishersci.comfishersci.ca

Data on the ecotoxicity of chloroformates as a class, while not specific to this compound, provides a general indication of the potential hazard. For instance, acute aquatic toxicity values have been reported for various chloroformates.

| Chloroformate Category Members Mentioned | Acute Aquatic Toxicity Range (mg/L) |

| MeCF, EtCF, PrCF, IpCF, SbCF, ObCF, EhCF | < 1 to 100 |

Note: This table presents a general range for the chloroformate category as mentioned in the source and is not specific to this compound. wikipedia.org

Further ecotoxicological assay development for specific chloroformates, including this compound, would involve detailed studies following standardized guidelines (e.g., OECD guidelines) to determine acute and chronic effects on relevant environmental organisms, taking into account their specific physical-chemical properties and degradation pathways.

常见问题

Q. What are the standard synthesis routes for decyl chloroformate, and how can purity be validated?

this compound is typically synthesized via the reaction of decyl alcohol with phosgene or its safer substitutes (e.g., triphosgene) under anhydrous conditions. Purity validation involves gas chromatography (GC) or liquid chromatography (LC-MS) to assess residual solvents and by-products like HCl or unreacted alcohol. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying the integrity of the chloroformate group (C-Cl stretch at ~750 cm⁻¹ in IR) and the decyl chain .

Q. What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Reverse-phase HPLC with UV detection (210–230 nm) is effective for quantification. Derivatization protocols, such as reacting this compound with amines to form stable carbamates, enhance detection sensitivity in mass spectrometry (e.g., LC-QTOF-MS). Internal standards (e.g., deuterated analogs) improve accuracy in complex matrices .

Q. What safety protocols are essential when handling this compound in the laboratory?

Due to its lachrymatory and corrosive properties, use in a fume hood with impermeable gloves (butyl rubber), chemical-resistant aprons, and full-face shields. Emergency measures include immediate irrigation for skin/eye contact and artificial respiration for inhalation exposure. Storage requires moisture-free environments to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

Side products like dialkyl carbonates or HCl adducts arise from excess phosgene or moisture. Optimization involves:

- Stoichiometric control : Use a 1:1 molar ratio of decyl alcohol to triphosgene.

- Temperature modulation : Maintain 0–5°C to suppress exothermic side reactions.

- Solvent selection : Anhydrous dichloromethane or toluene reduces hydrolysis. Post-reaction quenching with dry ice or molecular sieves removes residual HCl .

Q. How do structural modifications of the alkyl chain in chloroformates influence reactivity?

The decyl chain’s hydrophobicity impacts solubility in organic phases, affecting reaction kinetics in biphasic systems. Longer chains (e.g., decyl vs. methyl) reduce electrophilicity, slowing carbamate formation but improving stability. Computational studies (DFT) can model charge distribution on the carbonyl carbon to predict reactivity trends .

Q. What strategies reconcile discrepancies in acute toxicity data for chloroformates?

Studies report variable LC50 values due to differences in exposure models (e.g., static vs. dynamic chambers) and animal strains. Meta-analysis using benchmark dose (BMD) modeling accounts for these variables. For this compound, extrapolate from structurally analogous compounds (e.g., benzyl chloroformate) with established AEGL-2 (30 ppm, 60 min) while adjusting for vapor pressure differences .

Q. How can derivatization with this compound improve trace analysis of polar metabolites?

Derivatization enhances volatility and detectability of polar compounds (e.g., amino acids, phenols). For example, react this compound with amines in alkaline buffer (pH 9–10) to form stable carbamates, enabling GC-MS analysis. Method validation requires spike-recovery experiments and matrix-effect assessments in biological fluids .

Methodological Notes

- Experimental Design : Include negative controls (e.g., solvent-only reactions) to distinguish artifacts in synthesis or analysis.

- Data Contradictions : Address variability in toxicity studies by reporting confidence intervals and applying hierarchical Bayesian models .

- Instrumentation : Use Schlenk lines for moisture-sensitive reactions and FTIR for real-time monitoring of carbonyl intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。